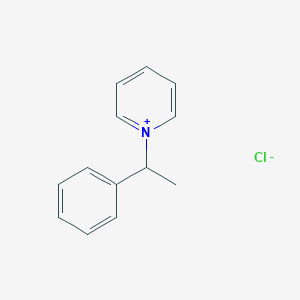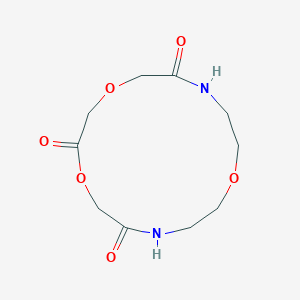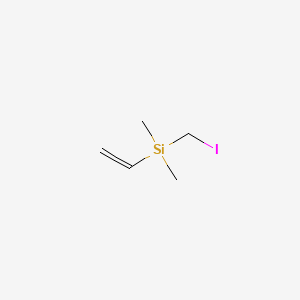![molecular formula C15H22OSi B14434127 Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane CAS No. 75072-62-7](/img/structure/B14434127.png)
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane is a chemical compound with a unique structure that includes a trimethylsilyl group attached to a phenylhexa-1,2-dien-3-yloxy moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane typically involves the reaction of a phenylhexa-1,2-dien-3-ol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Ph-C=C=C-CH(OH)-CH=CH2+Me3SiCl→Ph-C=C=C-CH(O-SiMe3)-CH=CH2+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane or silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagents used.
科学的研究の応用
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and as a precursor for biologically active silanes.
Medicine: Investigated for its potential in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane involves its ability to act as a silylating agent. The trimethylsilyl group can protect reactive hydroxyl groups, allowing for selective reactions to occur. The compound can also participate in various organic transformations, facilitating the formation of complex molecules.
類似化合物との比較
Similar Compounds
Trimethylsilylacetylene: Similar in structure but with an acetylene group instead of the phenylhexa-1,2-dien-3-yloxy moiety.
Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but lacks the hexa-1,2-dien-3-yloxy structure.
Uniqueness
Trimethyl[(1-phenylhexa-1,2-dien-3-yl)oxy]silane is unique due to its combination of a trimethylsilyl group with a phenylhexa-1,2-dien-3-yloxy moiety. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
特性
CAS番号 |
75072-62-7 |
|---|---|
分子式 |
C15H22OSi |
分子量 |
246.42 g/mol |
InChI |
InChI=1S/C15H22OSi/c1-5-9-15(16-17(2,3)4)13-12-14-10-7-6-8-11-14/h6-8,10-12H,5,9H2,1-4H3 |
InChIキー |
OLPAHORPJCMKEH-UHFFFAOYSA-N |
正規SMILES |
CCCC(=C=CC1=CC=CC=C1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
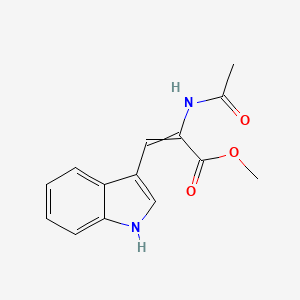
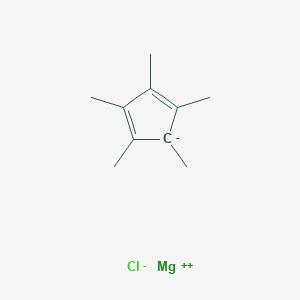
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
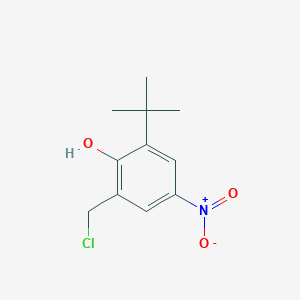
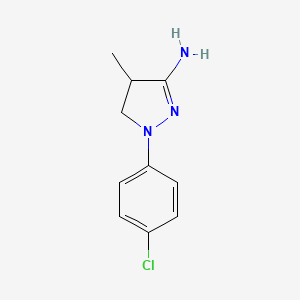

silane](/img/structure/B14434100.png)

